![molecular formula C7H18AlOSi B13747720 Diethyl(ethylmethylsilanolato)aluminium CAS No. 24989-85-3](/img/structure/B13747720.png)
Diethyl(ethylmethylsilanolato)aluminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(ethylmethylsilanolato)aluminium is an organoaluminium compound with the molecular formula C7H19AlOSi. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
The synthesis of diethyl(ethylmethylsilanolato)aluminium typically involves the reaction of diethylaluminium chloride with ethylmethylsilanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
Diethyl(ethylmethylsilanolato)aluminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different aluminium-containing compounds.
Substitution: The ethyl and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like lithium aluminium hydride, and various organic reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Diethyl(ethylmethylsilanolato)aluminium has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organoaluminium compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of diethyl(ethylmethylsilanolato)aluminium involves its interaction with molecular targets and pathways. The compound can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. This property makes it useful in catalysis and other chemical processes .
Vergleich Mit ähnlichen Verbindungen
Diethyl(ethylmethylsilanolato)aluminium can be compared with other similar compounds, such as:
Diethylaluminium chloride: This compound is also an organoaluminium compound used in catalysis and organic synthesis.
Diethylaluminium cyanide: Known for its use in hydrocyanation reactions, it has different chemical properties and applications compared to this compound.
The uniqueness of this compound lies in its specific chemical structure and the presence of the ethylmethylsilanolato group, which imparts distinct properties and reactivity .
Eigenschaften
CAS-Nummer |
24989-85-3 |
---|---|
Molekularformel |
C7H18AlOSi |
Molekulargewicht |
173.28 g/mol |
InChI |
InChI=1S/C3H8OSi.2C2H5.Al/c1-3-5(2)4;2*1-2;/h3H2,1-2H3;2*1H2,2H3;/q-1;;;+1 |
InChI-Schlüssel |
VFUCKRAKEVWGKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Al](CC)O[Si](C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.